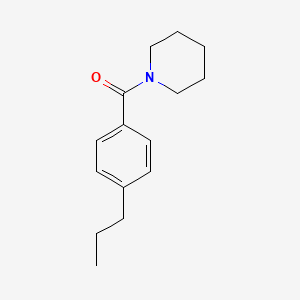

PIPERIDINO(4-PROPYLPHENYL)METHANONE

Descripción

The exact mass of the compound 1-(4-propylbenzoyl)piperidine is 231.162314293 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality PIPERIDINO(4-PROPYLPHENYL)METHANONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PIPERIDINO(4-PROPYLPHENYL)METHANONE including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

piperidin-1-yl-(4-propylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-6-13-7-9-14(10-8-13)15(17)16-11-4-3-5-12-16/h7-10H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVBMQNUCTYOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Piperidino(4-propylphenyl)methanone chemical structure and properties

An In-Depth Technical Guide to (4-Propylphenyl)(piperidin-1-yl)methanone

Introduction

In the landscape of modern medicinal chemistry and drug development, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The piperidine nucleus is a quintessential example, forming the backbone of numerous pharmaceuticals and bioactive compounds.[1] When incorporated into a benzoylpiperidine framework, this scaffold offers a versatile platform for developing novel therapeutic agents with activities spanning from anticancer to anti-HIV.[2][3]

This technical guide provides a comprehensive overview of a specific derivative within this class: (4-Propylphenyl)(piperidin-1-yl)methanone . While this compound is not extensively characterized in public literature, its structure suggests significant potential as a research intermediate or a candidate for biological screening. This document will therefore leverage data from structurally related analogs and established chemical principles to provide a detailed examination of its chemical structure, predicted properties, a robust synthetic protocol, analytical characterization methods, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and evaluate this and similar molecules.

Chemical Identity and Structural Elucidation

(4-Propylphenyl)(piperidin-1-yl)methanone belongs to the family of N-benzoylpiperidines. Its structure consists of a central carbonyl group forming an amide linkage between a piperidine ring (acylated at the nitrogen atom) and a phenyl ring substituted with a propyl group at the para-position.

Molecular Structure

Caption: 2D Structure of (4-Propylphenyl)(piperidin-1-yl)methanone.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (4-Propylphenyl)(piperidin-1-yl)methanone | IUPAC Nomenclature |

| Molecular Formula | C₁₅H₂₁NO | Calculated |

| Molecular Weight | 231.34 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, its physicochemical properties can be reliably predicted based on its structure. These parameters are crucial for anticipating its behavior in biological systems and for designing purification and formulation strategies.

| Property | Predicted Value | Significance |

| XLogP3 | 3.5 - 4.0 | Indicates high lipophilicity, suggesting good potential for membrane permeability but potentially lower aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | A low TPSA value is often correlated with good cell permeability and blood-brain barrier penetration.[4][5] |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits interactions with certain biological targets but can enhance lipid membrane passage. |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Piperidine Nitrogen) | The oxygen and nitrogen atoms can participate in hydrogen bonding, influencing solubility and receptor binding. |

| Rotatable Bond Count | 4 | Provides conformational flexibility, allowing the molecule to adapt its shape to fit into a binding pocket. |

Note: Predicted values are estimated using computational models and data from structurally similar compounds.

Synthesis and Purification

The synthesis of (4-propylphenyl)(piperidin-1-yl)methanone can be efficiently achieved via a standard amide coupling reaction, a variant of the Schotten-Baumann reaction.[6][7] This two-step process involves the activation of a carboxylic acid followed by its reaction with an amine.

Synthetic Workflow

The proposed synthetic pathway begins with the commercially available 4-propylbenzoic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol is designed to be self-validating. The conversion of the carboxylic acid to the highly reactive acyl chloride (Step 1) is the critical activation step. The acyl chloride is not isolated but used in situ to maximize yield and prevent decomposition from atmospheric moisture. The addition of a non-nucleophilic base (triethylamine, Et₃N) in Step 2 is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation and deactivation of the piperidine nucleophile.

Step 1: Synthesis of 4-Propylbenzoyl Chloride (in situ)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-propylbenzoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) as the solvent.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the solution at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

The resulting solution of 4-propylbenzoyl chloride is used directly in the next step without purification.

Step 2: Amide Coupling to form (4-Propylphenyl)(piperidin-1-yl)methanone

-

In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

-

Slowly add the solution of 4-propylbenzoyl chloride from Step 1 to the piperidine solution dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the acyl chloride is fully consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified using flash column chromatography on silica gel.

-

Load the crude oil onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). The polarity of the solvent system is chosen based on methods used for similar piperidine derivatives.[8]

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield the purified (4-propylphenyl)(piperidin-1-yl)methanone, likely as a colorless to pale yellow oil or a low-melting solid.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[4][6]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two doublets (~7.2-7.8 ppm, 4H), characteristic of a 1,4-disubstituted benzene ring. - Piperidine Protons: Broad multiplets (~1.5-1.7 ppm and ~3.4-3.7 ppm, 10H). - Propyl Protons: A triplet (~0.9 ppm, 3H, -CH₃), a sextet (~1.6 ppm, 2H, -CH₂-), and a triplet (~2.6 ppm, 2H, Ar-CH₂-). |

| ¹³C NMR | - Carbonyl Carbon: A signal around 170 ppm. - Aromatic Carbons: Signals in the 125-145 ppm range. - Aliphatic Carbons: Signals for the piperidine and propyl groups in the 10-50 ppm range. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (m/z = 231.16). - Key Fragments: Potential fragmentation patterns include the loss of the propyl group (M-43) or cleavage yielding the 4-propylbenzoyl cation (m/z = 147). |

| Infrared (IR) | - C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹, characteristic of a tertiary amide. - C-H Stretches: Aliphatic and aromatic C-H stretching bands around 2850-3100 cm⁻¹. |

Safety, Handling, and Storage

Given the lack of specific toxicological data, (4-propylphenyl)(piperidin-1-yl)methanone must be handled with care, assuming it possesses hazards similar to its precursors, particularly piperidine. Piperidine is a highly flammable, toxic, and corrosive substance.[9][10]

Hazard Identification

-

Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on piperidine data.[9]

-

Corrosivity: May cause skin burns and severe eye damage.[10]

-

Flammability: The precursor piperidine is highly flammable; the final compound should be kept away from ignition sources.

Recommended Handling Protocol

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields at all times.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Static Discharge: For large-scale work, ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[9]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, open flames, and strong oxidizing agents.

Potential Applications and Future Directions

The (4-propylphenyl)(piperidin-1-yl)methanone structure is a valuable asset for chemical and pharmaceutical research. The benzoylpiperidine scaffold is a well-established pharmacophore found in drugs targeting the central nervous system, as well as in antiviral and anticancer agents.[2][3] The 4-propyl substitution increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and potentially improve its pharmacokinetic profile.

Future research involving this compound could include:

-

Screening for Biological Activity: Evaluating the molecule in a diverse range of biological assays, particularly those related to GPCRs, ion channels, and enzymes where similar structures have shown activity.

-

Use as a Synthetic Intermediate: Employing it as a building block for more complex molecules, where the piperidine or phenyl ring can be further functionalized.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by varying the substituent on the phenyl ring or modifying the piperidine ring to probe the structural requirements for a specific biological activity.

By providing this detailed technical framework, we hope to enable researchers to safely synthesize, characterize, and explore the full potential of this promising chemical entity.

References

-

Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 803657, (4-Methylpiperidin-1-yl)-(4-phenylphenyl)methanone. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226102, Phenyl(piperidin-4-yl)methanone. [Link]

-

ResearchGate. (2025). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. [Link]

-

G. A. Gnanendra, et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Antibodies. 4-Piperidinopiperidine Safety Data Sheet. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 668638, Methanone, phenyl[4-(1-piperidinyl)phenyl]-. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2740588, (4-Methoxyphenyl)(piperidin-4-yl)methanone. [Link]

-

MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

-

PubMed. (2013). Piperidin-4-one: the potential pharmacophore. [Link]

-

ResearchGate. (n.d.). The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the red square) and the structures of two representative 5-HT2A antagonists, ketanserin (1) and altanserin (2), with the benzoylpiperidine fragment highlighted in red. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone. [Link]

-

SpectraBase. (2-(4-(aminomethyl)phenyl)thiazol-4-yl)(piperidin-1-yl)methanone - MS (GC) - Spectrum. [Link]

-

ResearchGate. (2025). Crystal growth and characterization of new nonlinear optical piperidine derivative: (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (4-Methylpiperidin-1-yl)-(4-phenylphenyl)methanone | C19H21NO | CID 803657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methanone, phenyl[4-(1-piperidinyl)phenyl]- | C18H19NO | CID 668638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrevlett.com [chemrevlett.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. chemos.de [chemos.de]

An In-depth Technical Guide to the Identification of Novel Piperidine-Based Synthetic Cannabinoids

Foreword: The Evolving Landscape of Novel Psychoactive Substances

The world of novel psychoactive substances (NPS) is in a constant state of flux, with clandestine laboratories continuously altering chemical structures to circumvent legislation and create new products.[1] Within this dynamic environment, synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most structurally diverse class of NPS.[2] While early generations of SCRAs were largely based on indole and indazole cores, we are now witnessing the prominent emergence of compounds incorporating a piperidine scaffold. This guide serves as a technical deep-dive for researchers, forensic chemists, and drug development professionals, providing the necessary framework to identify, characterize, and understand this new wave of synthetic cannabinoids.

This document moves beyond a simple recitation of protocols. It is designed to provide a logical and scientifically-grounded narrative, explaining not just how to identify these compounds, but why certain analytical and synthetic strategies are employed. By understanding the underlying chemistry and pharmacology, we can build a more robust and predictive framework for identifying the piperidine-based SCRAs of tomorrow.

Chapter 1: The Piperidine Scaffold - A Privileged Structure in Cannabinoid Design

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in medicinal chemistry and is found in numerous pharmaceuticals and natural alkaloids.[3][4] Its prevalence is due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations, which are crucial for precise interactions with biological targets.[4][5][6]

In the context of synthetic cannabinoids, the piperidine moiety offers several advantages to clandestine chemists:

-

Structural Mimicry and Receptor Interaction: The piperidine ring can serve as a bioisosteric replacement for other cyclic systems, effectively mimicking the spatial and electronic features necessary for binding to cannabinoid receptors, primarily the CB1 receptor located in the central nervous system.[7][8]

-

Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, influencing the compound's solubility, membrane permeability, and overall pharmacokinetic profile.

-

Synthetic Accessibility: Piperidine and its derivatives are readily available chemical building blocks, and a vast body of literature exists on their synthesis and modification, making them attractive starting points for illicit drug synthesis.[3][9][10]

The incorporation of the piperidine scaffold represents a significant structural departure from "classical" cannabinoids like THC and earlier synthetic cannabinoids like the JWH series, which were primarily aminoalkylindoles.[11][12] This structural evolution necessitates a re-evaluation of our analytical and predictive strategies.

Chapter 2: Synthetic Pathways - Understanding the "How" to Predict the "What"

A proactive approach to NPS identification requires an understanding of the likely synthetic routes employed in their production. By anticipating the precursors and reaction types, analytical chemists can better predict the structures of novel compounds and their potential byproducts. The synthesis of piperidine-containing compounds is a well-established field of organic chemistry, with numerous methods available.[3]

Common synthetic strategies for constructing the piperidine core or attaching it to a larger scaffold include:

-

Reductive Amination: A widely used method involving the reaction of a ketone or aldehyde with an amine (or ammonia) in the presence of a reducing agent. This is a versatile approach for creating substituted piperidines.[3]

-

Cyclization Reactions: Intramolecular reactions, such as the cyclization of alkenes or the annulation of smaller rings, can be employed to form the piperidine ring system.[3] These methods can be catalyzed by various transition metals like gold, palladium, or iridium.[3]

-

Nucleophilic Substitution: Pre-formed piperidine can be readily attached to a core structure via nucleophilic substitution reactions, where the nitrogen atom of piperidine acts as the nucleophile.

Exemplar Synthetic Workflow: Hypothetical Piperidine-Based SCRA

To illustrate a plausible synthetic route, let's consider the synthesis of a hypothetical piperidine-containing SCRA. The following protocol is a generalized representation and should be adapted based on the specific target molecule.

Experimental Protocol: Two-Step Synthesis of a Model Piperidine-SCRA

Step 1: Acylation of Piperidine

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution. The purpose of the base is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

-

Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., a benzoyl chloride derivative, 1.0 equivalent) dropwise to the cooled solution (0 °C). The acyl chloride provides the core structure that will be linked to the piperidine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the acylated piperidine intermediate.

Step 2: Alkylation of the Core Structure

-

Deprotonation: Dissolve the acylated piperidine intermediate (1.0 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (1.1 equivalents), to deprotonate a suitable position on the core structure, creating a nucleophile.

-

Alkylating Agent Addition: Add the desired alkylating agent (e.g., an alkyl halide, 1.0 equivalent) to the reaction mixture. This step attaches the "tail" region of the SCRA, which is crucial for cannabinoid receptor affinity.

-

Reaction Monitoring and Workup: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC. The workup procedure is similar to Step 1, involving quenching, extraction, and purification to yield the final piperidine-based SCRA.

Caption: Generalized synthetic workflow for a piperidine-based SCRA.

Chapter 3: Analytical Identification and Characterization

The structural diversity of piperidine-based SCRAs requires a multi-faceted analytical approach for unambiguous identification. Relying on a single technique is often insufficient, especially for novel compounds not present in spectral libraries.[2] An integrated workflow utilizing chromatographic and spectroscopic methods is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a workhorse in forensic laboratories for the routine screening of seized materials.[2] Its high separation efficiency and ability to generate reproducible mass spectra make it an invaluable first-pass analytical tool.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Extract a small amount (e.g., 10-20 mg) of the herbal material or powder with a suitable organic solvent like methanol or chloroform.[2] Sonicate for 10-15 minutes to ensure efficient extraction.[2]

-

Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

-

Injection: Inject a 1 µL aliquot of the filtered extract into the GC-MS system.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for several minutes to ensure elution of all components.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-600.

Interpretation of Mass Spectra: The fragmentation patterns of piperidine-based SCRAs are often characterized by cleavages at the bonds adjacent to the piperidine nitrogen. The piperidine ring itself can undergo characteristic fragmentation. Identifying these key fragment ions is crucial for preliminary structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For complex matrices or thermally labile compounds, LC-MS/MS is often superior to GC-MS.[13] It provides high sensitivity and selectivity, and the use of tandem mass spectrometry (MS/MS) allows for the generation of fragment ions from a specific precursor ion, which is highly specific for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS and LC-MS/MS are excellent for screening and preliminary identification, NMR spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds.[2][14] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: For pure compounds, dissolve 1-5 mg in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For extracts, a simple filtration may suffice for initial screening, a method sometimes referred to as 'Dirty' NMR.[15]

-

¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals provide information on the number and connectivity of protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): For complex structures, two-dimensional NMR experiments are essential to establish the complete bonding framework of the molecule.

Caption: Integrated analytical workflow for novel SCRA identification.

Chapter 4: Pharmacology and Toxicology - A Shift in Potency and Effect

A critical aspect of identifying novel SCRAs is understanding their potential pharmacological and toxicological effects. Unlike Δ⁹-THC, the primary psychoactive component in cannabis which acts as a partial agonist at cannabinoid receptors, most synthetic cannabinoids are full agonists.[16][17][18] This means they can elicit a much stronger and more intense response at the CB1 and CB2 receptors, leading to a higher potential for severe adverse effects.[16]

Mechanism of Action

-

Receptor Binding: Piperidine-based SCRAs, like other synthetic cannabinoids, bind to and activate CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[8]

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of intracellular G-proteins.

-

Downstream Signaling: The activated G-protein inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). It also modulates ion channels, such as inhibiting calcium channels and activating potassium channels. This cascade of events ultimately alters neuronal excitability, producing the characteristic psychoactive effects.

The high potency and efficacy of many SCRAs can lead to a range of severe toxicological outcomes not typically associated with cannabis use, including psychosis, seizures, cardiotoxicity, and renal damage.[16] Furthermore, active metabolites of these compounds can also bind to cannabinoid receptors, potentially prolonging and intensifying the toxic effects.[17][18]

Caption: Simplified CB1 receptor signaling pathway upon SCRA binding.

Conclusion and Future Perspectives

The emergence of piperidine-based synthetic cannabinoids underscores the necessity for agile and sophisticated analytical methodologies in forensic and research laboratories. Understanding the plausible synthetic routes provides a predictive advantage, while a combination of orthogonal analytical techniques—GC-MS for screening, LC-MS/MS for confirmation, and NMR for definitive structural elucidation—is required for confident identification.

The high potency of these full receptor agonists presents a significant public health risk, and the continued characterization of their pharmacological and toxicological profiles is paramount. As the landscape of NPS continues to evolve, a deep, mechanistic understanding of the chemistry and biology of these compounds will remain our most effective tool in addressing the challenges they pose.

References

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences. [Link]

-

ResearchGate. (n.d.). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. ResearchGate. [Link]

-

Conte, B., et al. (2018). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Molecules. [Link]

-

ResearchGate. (2016). The pharmacology and toxicology of synthetic cannabinoids. ResearchGate. [Link]

-

Karimi, S., et al. (2020). Clinical and Forensic Toxicological Aspects of Synthetic Cannabinoids: A Narrative Review and Update. Iranian Journal of Psychiatry. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

-

Wiley Analytical Science. (2024). GC, LC and NMR reveal new semi-synthetic cannabinoid in e-cigarettes. Wiley Analytical Science. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. PubMed. [Link]

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]

-

Laserna, I., et al. (n.d.). Structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. ResearchGate. [Link]

-

Wikipedia. (n.d.). Synthetic cannabinoids. Wikipedia. [Link]

-

Technology Networks. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Technology Networks. [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

-

Moodley, K. (2014). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

-

Baimenov, A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. [Link]

-

CORDIS | European Commission. (2017). Novel approach for drug synthesis. CORDIS. [Link]

-

SlidePlayer. (2020). Recreational Synthetic Cannabinoids: History and Deleterious Neuropsychiatric Effects. SlidePlayer. [Link]

-

Prather, P. L., & Paul, L. B. (2011). Hijacking of Basic Research: The Case of Synthetic Cannabinoids. The Behavior Analyst. [Link]

-

Royal Society of Chemistry. (n.d.). 'Dirty' NMR as a tool for the rapid identification of synthetic cannabinoids in herbal samples. Royal Society of Chemistry. [Link]

-

Spectroscopy Online. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). Evolution of Synthetic Cannabinoid Structures. ResearchGate. [Link]

-

Tai, S., & Fantegrossi, W. E. (2014). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Current Addiction Reports. [Link]

Sources

- 1. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]

- 2. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 7. Synthetic cannabinoids: an overview of the clinical pharmacology and toxicology - MedCrave online [medcraveonline.com]

- 8. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajchem-a.com [ajchem-a.com]

- 10. news-medical.net [news-medical.net]

- 11. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 12. Hijacking of Basic Research: The Case of Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Piperidine-Based Research Chemicals

Executive Summary

The proliferation of piperidine-based research chemicals—specifically synthetic opioids (fentanyl analogs) and stimulants (methylphenidate/benzylpiperidine derivatives)—presents a unique analytical challenge. These compounds possess a secondary or tertiary amine within a saturated ring, resulting in high basicity (

In standard Reversed-Phase HPLC (RP-HPLC), these moieties interact strongly with residual silanol groups on silica stationary phases, leading to severe peak tailing, retention variability, and poor resolution. This Application Note details a High-pH Reversed-Phase Strategy utilizing hybrid-particle column technology. This approach neutralizes the basic analytes, maximizing hydrophobic retention and peak symmetry while maintaining compatibility with Mass Spectrometry (MS) detection.

The "Piperidine Problem": Mechanistic Insight

To develop a robust method, one must understand the causality of failure in standard methods.

The Silanol Interaction

Standard silica columns possess acidic silanol groups (

-

Result: An ion-exchange mechanism occurs secondary to the hydrophobic interaction. The cationic drug "sticks" to the anionic silanol.

-

Symptom: Kinetic lag in desorption causes "Peak Tailing" (Asymmetry factor

).

The Solution: pH Manipulation

We can disrupt this interaction via two pathways:

-

Low pH (< 2.5): Suppresses silanol ionization (

). Drawback: Basic analytes are fully charged, reducing retention on C18 and causing early elution with matrix interferences. -

High pH (> 9.5): Suppresses analyte ionization (Free base form). Benefit: The neutral analyte retains strongly on C18 via hydrophobic interactions, and the high concentration of buffer cations competes for any remaining active silanols. This is the preferred strategy for piperidines.

Method Development Workflow

The following decision tree outlines the logical progression for selecting the optimal separation conditions.

Figure 1: Strategic workflow for developing methods for basic piperidine analytes. Note the critical loop at the evaluation stage focusing on peak symmetry.

Experimental Protocol: High-pH Screening Method

This protocol is designed as a "Universal Screen" for piperidine-based NPS. It utilizes a hybrid silica column (Ethylene Bridged Hybrid) capable of withstanding pH 12, allowing the analytes to exist in their neutral, free-base state.

Materials & Reagents

-

Stationary Phase: Waters XBridge BEH C18 (or equivalent hybrid column),

mm, 2.5 µm. -

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mobile Phase B: LC-MS Grade Acetonitrile (MeCN).

-

Needle Wash: 90:10 MeCN:Water (Critical to prevent carryover of sticky bases).

Instrument Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1mm ID columns. |

| Column Temp | 40°C | Reduces mobile phase viscosity; improves mass transfer. |

| Injection Vol | 2.0 µL | Low volume prevents solvent effects (peak fronting). |

| Detection | UV (210 nm) & MS | 210 nm captures the piperidine ring absorption; MS for ID. |

Gradient Profile

| Time (min) | % Mobile Phase B | Curve | Description |

| 0.00 | 5 | Initial | Equilibrate highly polar impurities. |

| 1.00 | 5 | Linear | Hold to trap early eluters. |

| 8.00 | 95 | Linear | Ballistic gradient to elute hydrophobic parents. |

| 10.00 | 95 | Linear | Column wash. |

| 10.10 | 5 | Step | Return to initial conditions. |

| 13.00 | 5 | Linear | Re-equilibration (Critical). |

Step-by-Step Procedure

-

Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1L Water. Add conc.

dropwise until pH reaches 10.0 -

System Passivation: Flush LC system with 100% MeCN followed by Water to remove any previous acidic buffer residues.

-

Column Conditioning: Install the Hybrid C18 column. Flush with 100% B for 10 mins, then equilibrate with initial conditions (95% A / 5% B) for 20 mins.

-

Blank Injection: Inject Mobile Phase A to ensure baseline stability.

-

Standard Injection: Inject a 10 µg/mL standard of the target piperidine (e.g., Fentanyl).

-

Assessment: Calculate Tailing Factor (

).[2] If

Validation Criteria & Quality Control

To ensure the method is trustworthy (E-E-A-T principle), the following system suitability parameters must be met before routine analysis.

| Parameter | Acceptance Criteria | Scientific Justification |

| Tailing Factor ( | Ensures no secondary silanol interactions are occurring. | |

| Retention Factor ( | Ensures analyte is separated from the void volume (unretained matrix). | |

| Resolution ( | Critical for separating structural isomers (e.g., cis/trans-3-methylfentanyl). | |

| Precision (RSD) | Validates pump stability and injector accuracy. |

Troubleshooting Guide for Piperidines

When the protocol fails, refer to this mechanistic troubleshooting table.

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing ( | Secondary Silanol Interaction | 1. Verify pH is > 9.5.2. Add "Sacrificial Base" (e.g., 5mM Triethylamine) if using UV only.3. Switch to a fresh Hybrid column. |

| Split Peaks | Wrong Solvent Strength | Sample diluent is stronger than Mobile Phase A. Dilute sample in 90% Water / 10% MeCN. |

| Retention Shift | pH Instability | Ammonium Bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly. |

| High Backpressure | Salt Precipitation | Ensure MeCN and Buffer are not mixed in lines > 95% organic. Check mixing tee. |

Isomeric Separation Pathway (Advanced)

For separating diastereomers (e.g., cis vs trans isomers of methylfentanyl), a simple C18 chain is often insufficient. The following diagram illustrates the interaction mechanism required for isomeric resolution.

Figure 2: Mechanism for selecting Phenyl-Hexyl phases when C18 fails to resolve structural isomers.

References

-

United Nations Office on Drugs and Crime (UNODC). (2017).[3][4] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

-

McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

-

Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Retrieved from [Link]

Sources

- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recommended methods for the identification and analysis of fentanyl and its analogues in biological specimens. Manual for use by national drug analysis laboratories. - Drugs and Alcohol [drugsandalcohol.ie]

- 4. Recommended methods for the Identification and Analysis of Fentanyl and its analogues in Biological Specimens [unodc.org]

Troubleshooting low yields in Friedel-Crafts acylation of piperidines

Topic: Troubleshooting Low Yields in Friedel-Crafts Acylation of Piperidine Derivatives Department: Process Chemistry & Catalysis Support Last Updated: February 26, 2026

Executive Summary: The "Lewis Acid Sink"

Issue: Users consistently report <10% yields or complete reaction failure when attempting Friedel-Crafts (FC) acylation on phenyl-piperidine scaffolds using standard protocols (1.0–1.2 equiv. Lewis Acid).[1][2][3][4][5][6]

Root Cause: Piperidines are strong Lewis bases. The secondary or tertiary amine nitrogen reacts faster with the Lewis Acid (LA) catalyst (e.g., AlCl₃) than the acyl chloride does. This creates two critical failure modes:

-

Catalyst Sequestration: The nitrogen "traps" the catalyst, requiring stoichiometric excess to even generate the acylium electrophile.

-

Electronic Deactivation: The resulting N-AlCl₃ complex places a formal positive charge on the nitrogen. This transforms the piperidine substituent from an activating group (weakly donating) into a strongly deactivating ammonium-like species (strongly withdrawing), shutting down the nucleophilicity of the attached aromatic ring.

Diagnostic & Troubleshooting (Q&A)

Q1: I used 1.1 equivalents of AlCl₃ as per standard textbook protocols. Why is my starting material 100% unreacted?

A: You have inadvertently performed an acid-base reaction, not a catalytic one. In standard FC acylation, AlCl₃ is catalytic or sub-stoichiometric relative to the substrate if the product doesn't complex. However, with piperidines, the basic nitrogen coordinates 1 equivalent of AlCl₃ immediately.

-

The Math: If you have 1.0 mol substrate and add 1.1 mol AlCl₃, 1.0 mol of AlCl₃ is instantly consumed by the nitrogen. You are left with 0.1 mol AlCl₃ to activate your acyl chloride. This is insufficient to drive the reaction, especially since the product ketone also complexes with AlCl₃.[1]

-

The Fix: You must account for the "Nitrogen Tax." Use at least 2.5 to 3.5 equivalents of AlCl₃:

-

1 eq for the Nitrogen.

-

1 eq for the Acyl Chloride (to form the acylium ion).

-

1 eq for the Product (ketone complexation).

-

0.5 eq excess to maintain catalytic cycles.

-

Q2: I increased AlCl₃ to 3.0 equivalents, but the reaction is still extremely slow/low-yielding. Why?

A: You have solved the stoichiometry, but hit the "Electronic Wall."

Once the nitrogen complexes with AlCl₃ (or is protonated by HCl byproduct), it becomes a cationic ammonium species (

-

Effect: This positive charge exerts a powerful inductive electron-withdrawing effect (-I) on the attached phenyl ring.

-

Result: The ring becomes electron-deficient (deactivated), similar to nitrobenzene. Friedel-Crafts acylation generally fails on rings more deactivated than chlorobenzene.

-

The Fix: You must mask the nitrogen's basicity before the FC step (see Protocol A below) or use superacidic conditions to overcome the deactivation (see Protocol B).

Q3: Will the acylation occur at the para or meta position?

A: This depends entirely on your conditions.

-

Free Amine (Acidic Conditions): The protonated/complexed amine is electron-withdrawing and meta-directing .

-

N-Protected (e.g., N-Acetyl): The amide nitrogen is electron-donating (via resonance) and ortho/para-directing .

-

Warning: If you are getting a mixture of isomers, your protection might be labile, or you have incomplete complexation.

Visualization: The Failure Mechanism

The following diagram illustrates why standard conditions fail (The "Trap") and how the electronic deactivation occurs.

Caption: Figure 1. The "Lewis Acid Sink" mechanism showing how amine complexation consumes the catalyst and deactivates the aromatic ring.

Validated Protocols

Protocol A: The "Shield & Strike" (Recommended)

Strategy: N-acylation protects the nitrogen, reducing basicity and directing the FC reaction to the para position.

-

Step 1: N-Protection

-

React phenylpiperidine with Acetic Anhydride (

) or Boc-anhydride. -

Why: Converts the amine to an amide/carbamate. The lone pair is now delocalized into the carbonyl, preventing strong AlCl₃ complexation.

-

-

Step 2: Friedel-Crafts Acylation

-

Reagents: N-Acetyl-4-phenylpiperidine (1.0 eq), Acyl Chloride (1.2 eq), AlCl₃ (2.5 eq).

-

Solvent: DCM or 1,2-Dichloroethane (DCE).

-

Procedure:

-

Suspend AlCl₃ in DCM at 0°C.

-

Add Acyl Chloride dropwise (forms Acylium complex).

-

Add N-protected substrate slowly.

-

Warm to reflux (DCM: 40°C, DCE: 83°C) for 2-4 hours.

-

-

Quench: Pour into ice/HCl.

-

-

Step 3: Deprotection (Optional)

-

Acidic hydrolysis (6N HCl, reflux) to recover the free amine if needed.

-

Protocol B: The "Brute Force" (Superacid Media)

Strategy: Use Triflic Acid (TfOH) to generate a "superelectrophile" capable of attacking even the deactivated protonated ring. This avoids AlCl₃ entirely.

-

Reagents: Substrate (1.0 eq), Carboxylic Acid (1.0 eq), Triflic Acid (TfOH) (Excess, solvent/catalyst).

-

Mechanism: TfOH protonates the carboxylic acid to form a highly reactive dicationic species or acylium ion that is potent enough to attack the deactivated ring [1].

-

Procedure:

-

Dissolve carboxylic acid precursor in neat TfOH (Caution: Fuming, corrosive).

-

Add phenylpiperidine substrate.

-

Heat to 60-80°C in a sealed tube.

-

Note: This often yields the meta isomer due to the directing effect of the protonated amine.

-

Data & Comparison

| Variable | Standard Protocol | Optimized Protocol A (N-Protect) | Optimized Protocol B (Superacid) |

| Lewis Acid | AlCl₃ (1.1 eq) | AlCl₃ (2.5 - 3.0 eq) | TfOH (Solvent/Excess) |

| N-State | Free Amine (Basic) | Amide (Neutral/Non-basic) | Protonated (Cationic) |

| Ring Electronics | Deactivated (-I effect) | Activated (Resonance) | Deactivated (-I effect) |

| Regioselectivity | N/A (No Rxn) | Para (Major) | Meta (Major) |

| Typical Yield | < 5% | 65 - 85% | 40 - 60% |

Optimization Decision Tree

Caption: Figure 2. Decision tree for selecting the correct optimization pathway based on substrate constraints.

References

-

Olah, G. A. , et al. (2009).[7] Superacid Chemistry. Wiley-Interscience. (Detailed discussions on superelectrophiles and acylation in TfOH).

- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.

-

Pearson, D. E., & Buehler, C. A. (1974). "Friedel-Crafts Acylation with Little or No Catalyst." Synthesis, 1974(07), 455-471. (Discusses alternative activation modes).

-

Klumpp, D. A. (2005). "Superelectrophiles."[7][8] Aldrichimica Acta, 38(1). (Review of dicationic electrophiles in superacid media for deactivated rings).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 6. byjus.com [byjus.com]

- 7. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [ouci.dntb.gov.ua]

- 8. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Side Reactions During the Acylation of Piperidine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into one of the most fundamental reactions in synthetic chemistry: the acylation of piperidine. Our goal is to move beyond simple protocols and equip you with the understanding to troubleshoot and optimize your reactions effectively, ensuring high yields and purity.

This center is structured as a series of questions and answers, addressing common challenges and providing evidence-based solutions to minimize side reactions.

Foundational Questions (FAQs)

Q1: What is the primary mechanism of piperidine acylation, and what are the most common competing side reactions?

The primary, desired reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of piperidine (a secondary amine) attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the N-acylated piperidine product.[1][2] A base is typically required to neutralize the acidic byproduct (like HCl) generated during the reaction.[3][4]

However, several side reactions can compete with this primary pathway, reducing yield and complicating purification:

-

Hydrolysis of the Acylating Agent: Highly reactive acylating agents, particularly acyl chlorides and anhydrides, can rapidly react with any trace water in the solvent, reagents, or on the glassware.[5][6][7] This non-productive pathway consumes the acylating agent and forms the corresponding carboxylic acid, which can be difficult to separate from the desired amide product.

-

Reaction with Nucleophilic Base or Solvent: If the base used is also nucleophilic (e.g., triethylamine, pyridine), it can compete with piperidine in attacking the acylating agent.[8][9] Similarly, nucleophilic solvents can react, though this is less common with standard inert solvents like DCM or THF.[10]

-

Formation of Byproducts from the Base: Triethylamine, a common base, can react with acyl chlorides containing an α-proton to form ketene intermediates, which can lead to other unwanted products.[8]

Below is a diagram illustrating the desired N-acylation pathway versus the competing hydrolysis side reaction.

Q2: My acylation is sluggish or incomplete, resulting in low yield and unreacted starting material. What are the likely causes?

An incomplete reaction is a common issue that can often be traced back to several key factors:

-

Insufficient Reactivity: The acylating agent may not be reactive enough for the specific piperidine substrate, especially if the piperidine is sterically hindered.[10] Acid anhydrides are generally less reactive than acyl chlorides.[4]

-

Inadequate Acid Scavenging: The reaction generates an acid (e.g., HCl). If the base is not effective at neutralizing this acid, the acid will protonate the starting piperidine, forming an ammonium salt.[3][11] This salt is no longer nucleophilic, effectively halting the reaction.

-

Poor Solubility: If any of the reactants (piperidine, acylating agent, or base) are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient due to the heterogeneous mixture.[12]

-

Low Temperature: While cooling is often used to control exothermic reactions, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

Q3: I'm observing significant byproduct formation. How do I identify and mitigate it?

Byproduct formation is the primary challenge to achieving high purity. The first step is identification, typically via analytical techniques like LC-MS, NMR, and IR spectroscopy. Once identified, the mitigation strategy depends on the byproduct's identity:

-

Carboxylic Acid Byproduct: This almost certainly points to hydrolysis of the acylating agent. The solution is to rigorously exclude water. Use anhydrous solvents, dry glassware in an oven, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Unexpected High Molecular Weight Species: This could indicate a reaction with the base or solvent. If using a nucleophilic base like triethylamine, consider switching to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[8][9][13]

-

Over-acylation: While piperidine itself cannot be di-acylated on the nitrogen, if the piperidine starting material has other nucleophilic functional groups (like a hydroxyl group), these can also be acylated.[10] This can be addressed by using protecting groups or by carefully controlling the stoichiometry of the acylating agent.

Troubleshooting Guide: Specific Issues & Solutions

This section provides a deeper dive into specific problems and offers targeted solutions and protocols.

Issue 1: The Dominant Side Reaction is Hydrolysis of the Acylating Agent

Q: My main impurity is the carboxylic acid corresponding to my acyl chloride. I'm using a standard protocol with DCM and a tertiary amine base. What's going wrong?

A: This is a classic moisture problem. Acyl chlorides are highly susceptible to hydrolysis.[6] The rate of hydrolysis can be competitive with the rate of aminolysis, especially if the amine is sterically hindered or if there are significant traces of water present.

Solution: Implement Rigorous Anhydrous Conditions.

-

Glassware: Oven-dry all glassware (120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.

-

Solvents: Use a freshly opened bottle of an anhydrous solvent or purify the solvent using an appropriate drying method (e.g., distillation from CaH₂ for DCM or a solvent purification system).

-

Reagents: Ensure piperidine and the base are dry. If necessary, distill them or store them over molecular sieves.

-

Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas like nitrogen or argon. Use septa and syringes for reagent transfers.

Issue 2: The Choice of Base is Causing Problems

Q: I switched to anhydrous conditions, but I'm still getting a complex mixture of byproducts. Could my base, triethylamine (TEA), be the issue?

A: Yes, TEA can be problematic. While it is an effective acid scavenger, it is also somewhat nucleophilic due to its relatively small steric profile.[9] It can be acylated by highly reactive acylating agents, leading to the formation of an acyl-triethylammonium salt, which can complicate the reaction and purification. For acylating agents with α-protons, TEA can also promote the formation of ketene byproducts.[8]

Solution: Switch to a Non-Nucleophilic, Sterically Hindered Base.

The preferred base for many modern acylation reactions is N,N-Diisopropylethylamine (DIPEA or Hünig's base) . The bulky isopropyl groups effectively shield the nitrogen atom, making it a very poor nucleophile while maintaining strong basicity.[8][9][13]

| Feature | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |

| pKa of Conjugate Acid | ~10.75 | ~10.9 |

| Nucleophilicity | Moderate | Very Low (Sterically Hindered)[9] |

| Boiling Point | 89.5 °C | 127 °C |

| Side Reaction Potential | Can be acylated; can form ketenes.[8][9] | Minimal nucleophilic side reactions. |

Issue 3: My Substrate is Sensitive to Harsh Reagents

Q: My piperidine derivative is complex and has sensitive functional groups. Acyl chlorides are too harsh and lead to degradation. What are some milder acylation methods?

A: When dealing with sensitive substrates, moving away from highly reactive acyl chlorides is essential. The best approach is to use a carboxylic acid activated in situ with a modern coupling reagent.

Solution: Employ Amide Coupling Reagents.

Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU activate a carboxylic acid to form a highly reactive intermediate that readily couples with the amine.[14][15][16] This method is much milder, operates at or below room temperature, and avoids the generation of harsh acidic byproducts.

-

EDC/HOBt Method: EDC, often used with an additive like HOBt (1-Hydroxybenzotriazole), is a popular choice.[16] A key advantage of EDC is that its urea byproduct is water-soluble, making purification significantly easier via a simple aqueous workup.[15]

-

Catalytic DMAP: For sluggish reactions, adding a catalytic amount (1-5 mol%) of DMAP (4-Dimethylaminopyridine) can dramatically accelerate the reaction.[17][18] DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate.[19]

Optimized Protocols & Workflows

Protocol 1: Robust Acylation using Schotten-Baumann Conditions

This classic biphasic method is excellent for simple, robust acylations and is effective at minimizing hydrolysis because the highly reactive acyl chloride resides primarily in the organic phase, while the base (NaOH) is in the aqueous phase.[2][20][21]

-

Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) in an organic solvent like dichloromethane (DCM) or diethyl ether.

-

Aqueous Base: Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2-3 eq).

-

Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

-

Addition: Add the acyl chloride (1.05-1.1 eq), either neat or dissolved in a small amount of the same organic solvent, dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

-

Workup: Separate the organic layer. Wash with water, dilute acid (e.g., 1 M HCl) to remove any remaining base, and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Mild Acylation using EDC Coupling

This protocol is ideal for sensitive substrates where an acyl chloride is not suitable.[15]

-

Setup: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), piperidine (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Cooling: Cool the solution to 0 °C.

-

Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.

Experimental Optimization Workflow

When faced with a new piperidine acylation, a systematic approach is key. The following workflow can guide your optimization process.

References

-

Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What. Brainly. Available at: [Link]

-

The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

-

24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

acylation of amines. Mastering Chemistry Help. Available at: [Link]

-

Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Schotten–Baumann reaction. Grokipedia. Available at: [Link]

-

What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical. Available at: [Link]

-

4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. Available at: [Link]

-

Video: Amines to Amides: Acylation of Amines. JoVE. Available at: [Link]

-

Chemical Properties Of Amines Acylation Basicity. BYJU'S. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

What is the role of pyridine in the acylation reaction of amines?. Shaalaa.com. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]

-

The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Available at: [Link]

-

Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. ResearchGate. Available at: [Link]

-

Thioacids mediated selective and mild N-acylation of amines. PubMed. Available at: [Link]

-

Mild and Useful Method for N-Acylation of Amines. ResearchGate. Available at: [Link]

-

Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. Available at: [Link]

-

How to choose TEA&DIPEA. 武汉海美特医药科技有限公司. Available at: [Link]

-

Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct. Available at: [Link]

-

Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

-

SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. ACS Publications. Available at: [Link]

-

Schotten Baumann Reaction Mechanism Detailed Explanation. Available at: [Link]

-

DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. RSC Publishing. Available at: [Link]

-

Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available at: [Link]

-

N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

-

Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]

-

21.4: Chemistry of Acid Halides. Chemistry LibreTexts. Available at: [Link]

-

Would there be a reason to use diisopropylamine instead of triethylaminr as your base?. Reddit. Available at: [Link]

-

Acyl Chlorides and Acid Anhydrides. chemrevise. Available at: [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]

-

Kinetics of the hydrolysis of acyl chlorides in pure water. Semantic Scholar. Available at: [Link]

-

Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

-

N>-Acylation Reactions of Amines. University of Bath's research portal. Available at: [Link]

-

Mild and Useful Method for N-Acylation of Amines. Taylor & Francis. Available at: [Link]

Sources

- 1. Video: Amines to Amides: Acylation of Amines [jove.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. brainly.com [brainly.com]

- 4. acylation of amines [entrancechemistry.blogspot.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. haimetpharma.com [haimetpharma.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]

- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Application of Efficient Catalyst DMAP [en.highfine.com]

- 19. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 20. grokipedia.com [grokipedia.com]

- 21. chemistry-reaction.com [chemistry-reaction.com]

Technical Support Center: Strategies for Increasing Metabolic Stability of Piperidine Carboxamides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of enhancing the metabolic stability of piperidine carboxamide-based compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common metabolic liabilities and accelerate your drug discovery programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the metabolic stability of piperidine carboxamides.

Q1: My piperidine carboxamide analog shows high clearance in human liver microsomes. What are the most likely metabolic pathways?

A1: High clearance in liver microsomes strongly suggests susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[1] For the piperidine carboxamide scaffold, the most common metabolic "soft spots" include:

-

Oxidation of the piperidine ring: Hydroxylation at various positions on the ring is a frequent metabolic route.[1] The positions alpha to the nitrogen are particularly susceptible.

-

N-dealkylation: If the piperidine nitrogen is substituted, cleavage of this substituent is a major metabolic pathway, often catalyzed by CYP3A4.

-

Amide hydrolysis: The carboxamide group itself can be hydrolyzed by amidase enzymes, though this is often a slower process compared to CYP-mediated oxidation.[1]

-

Oxidation of aromatic substituents: If your compound contains other aromatic rings, these can also be sites of oxidation.[1]

Q2: What is the purpose of an in vitro metabolic stability assay?

A2: In vitro metabolic stability assays are fundamental in early drug discovery to assess a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] These experiments help predict the in vivo intrinsic clearance, a key parameter for determining pharmacokinetic properties like half-life and oral bioavailability.[2] Identifying metabolic liabilities early allows for targeted structural modifications to enhance the drug-like properties of a lead candidate.[2]

Q3: What are the key differences between using liver microsomes and hepatocytes for metabolic stability studies?

A3: Both are valuable systems, but they offer different levels of complexity:

-

Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[3] They are excellent for identifying CYP-mediated metabolic liabilities.

-

Hepatocytes (Liver Cells): These are intact cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters. They provide a more comprehensive picture of a compound's metabolic fate, including conjugation reactions (e.g., glucuronidation).

The choice between them depends on the stage of your research and the specific questions you are asking. Microsomal assays are often used for initial screening due to their simplicity and cost-effectiveness.

Part 2: Troubleshooting Guides for Experimental Issues

This section provides detailed guidance on how to address specific problems you may encounter during your experiments.

Troubleshooting Your In Vitro Microsomal Stability Assay

| Observed Problem | Potential Root Cause(s) | Recommended Solution(s) |

| High variability between replicates | 1. Inaccurate or inconsistent pipetting.2. Inhomogeneous microsomal suspension.3. Temperature fluctuations during incubation. | 1. Ensure proper pipette calibration and technique.2. Gently mix the microsomal stock solution before aliquoting.3. Use a calibrated incubator and monitor the temperature closely. |

| Very rapid disappearance of the compound (<5 minutes) | 1. The compound has a very high metabolic rate.2. Non-enzymatic degradation (chemical instability). | 1. Reduce the microsomal protein concentration or shorten the incubation time points.2. Run a control experiment without the NADPH regenerating system to assess chemical stability.[2] |

| No metabolism of the compound observed | 1. Inactive microsomes or NADPH regenerating system.2. The compound is not a substrate for microsomal enzymes.3. Analytical issues with the LC-MS/MS method. | 1. Test the system with a positive control compound known to be metabolized.2. Prepare a fresh NADPH regenerating system.3. Consider using hepatocytes to investigate Phase II metabolism.4. Verify the sensitivity and linearity of your LC-MS/MS method for the parent compound.[2] |

| Precipitation of the compound in the assay | Poor aqueous solubility of the compound. | 1. Lower the test concentration of your compound.2. If using a co-solvent like DMSO, ensure the final concentration is low (typically <0.5%) to avoid enzyme inhibition.[4] |

Identifying Metabolic "Soft Spots"

Q: My compound is metabolically unstable, but I don't know where the metabolism is occurring. How can I identify the metabolic "soft spots"?

A: Identifying the site of metabolic modification is crucial for rational drug design. Here's a systematic approach:

-

In Silico Prediction: Utilize computational tools like MetaSite to predict the most likely sites of metabolism. These programs use models of CYP active sites to rank the lability of different positions on your molecule.[5]

-

Metabolite Identification with LC-MS/MS: This is the primary experimental method.

-

Incubate your compound with liver microsomes (or hepatocytes).

-

Analyze the samples at different time points using high-resolution mass spectrometry.

-

Look for new peaks that correspond to potential metabolites (e.g., +16 Da for hydroxylation).

-

Use MS/MS fragmentation to elucidate the structure of the metabolites and pinpoint the site of modification.[6]

-

-

Synthesis and Testing of Predicted Metabolites: If you have a hypothesis about a specific metabolite, synthesizing it and comparing its chromatographic and mass spectrometric properties to the experimentally observed metabolite can provide definitive confirmation.

Part 3: Medicinal Chemistry Strategies to Enhance Metabolic Stability

Once you have identified the metabolic liabilities of your piperidine carboxamide, you can employ a variety of medicinal chemistry strategies to address them.

Visualizing the Strategy Selection Process

Caption: A decision-making workflow for selecting a metabolic stabilization strategy.

Detailed Strategies and Their Rationale

1. Blocking Sites of Metabolism via Steric Hindrance

-

Causality: By introducing a bulky group near a metabolic "soft spot," you can physically block the ability of a CYP enzyme to access and oxidize that position.[7]

-

Common Modifications:

-

gem-Dimethyl groups: Placing two methyl groups on a carbon adjacent to a site of hydroxylation can effectively shield it.

-

Cyclopropyl groups: These can also provide steric bulk and may alter the electronics of the neighboring atoms.

-

-

Considerations: This strategy can sometimes negatively impact the compound's binding affinity for its intended target if the modification occurs in a region critical for pharmacophore interactions.

2. Fluorination and Deuteration

-

Causality:

-

Fluorination: Replacing a metabolically labile C-H bond with a C-F bond can prevent oxidation because the C-F bond is significantly stronger and more resistant to enzymatic cleavage.[8] Fluorine's high electronegativity can also alter the electronic properties of the molecule, potentially reducing its affinity for metabolizing enzymes.[8]

-

Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, creates a stronger C-D bond. If the cleavage of this C-H bond is the rate-limiting step in the metabolic process, this substitution can significantly slow down the rate of metabolism (a phenomenon known as the kinetic isotope effect).[9][10]

-

-

Common Modifications:

-

Considerations: Fluorination can increase lipophilicity, which may need to be balanced with other modifications.[8] The success of deuteration is dependent on C-H bond cleavage being the rate-limiting step of metabolism.[12]

3. Bioisosteric Replacement

-

Causality: This strategy involves replacing a metabolically labile functional group with a different group that has similar physicochemical properties (size, shape, electronics) but is more metabolically robust.[13]

-

Common Modifications:

-

Amide Bioisosteres: If the carboxamide group is susceptible to hydrolysis, it can be replaced with more stable groups like 1,2,3-triazoles or oxadiazoles.[14][15] These heterocycles can mimic the hydrogen bonding properties of the amide while being resistant to amidases.[14][15]

-

Piperidine Bioisosteres: In some cases, replacing the piperidine ring with a more stable heterocycle, such as a morpholine ring, can block metabolism at the 4-position and improve solubility.[13]

-

-

Considerations: The chosen bioisostere must maintain the necessary interactions with the biological target to preserve potency.

4. Modulation of Physicochemical Properties

-

Causality: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing a compound's lipophilicity (logP or logD) can decrease its affinity for these enzymes and thus reduce its rate of metabolism.

-

Common Modifications:

-

Introduction of polar functional groups (e.g., hydroxyl, amino groups) at positions that do not interfere with target binding.

-

Replacing lipophilic aromatic rings with more polar heterocyclic systems.

-

-

Considerations: Drastic changes in lipophilicity can affect other properties like membrane permeability and oral absorption. A balance must be struck to optimize the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Illustrative Data: Impact of Structural Modifications

The following table presents hypothetical but representative data for a series of piperidine carboxamide analogs, illustrating how structural modifications can impact metabolic stability.

| Analog | Modification | t½ (min, HLM) | CLint (µL/min/mg) | Rationale for Change in Stability |

| Parent | Unsubstituted | 15 | 46.2 | Baseline metabolic rate. |

| Analog A | Fluorine at C4 of piperidine | 45 | 15.4 | Fluorine blocks a likely site of oxidation.[3] |

| Analog B | gem-Dimethyl at C3 of piperidine | 60 | 11.6 | Steric shielding hinders enzyme access to adjacent positions. |

| Analog C | Deuterated N-benzyl group | 30 | 23.1 | Slower N-dealkylation due to the kinetic isotope effect.[1] |

| Analog D | Amide replaced with 1,2,3-triazole | >120 | <5.8 | Triazole is resistant to enzymatic hydrolysis.[16] |

Part 4: Experimental Protocols

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound using liver microsomes and analysis by LC-MS/MS.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Test compound and positive control (e.g., midazolam, dextromethorphan)

-